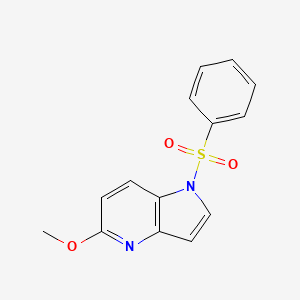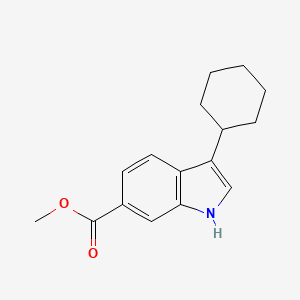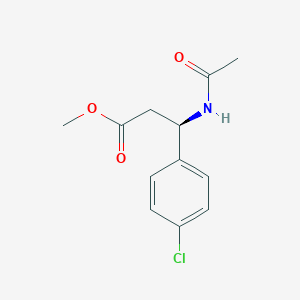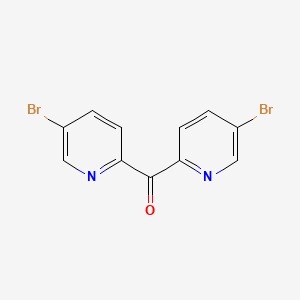
2-(Dicyclohexylphosphino)-2'-methoxybiphenyl
Overview
Description
2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, or DCP2MBP, is a synthetic compound with a variety of applications in the fields of science and engineering. It is composed of two cyclohexyl rings, each of which is attached to a phosphino group and a methoxy group. DCP2MBP is a versatile reagent, capable of undergoing a variety of reactions and of being used in a variety of ways.
Scientific Research Applications
Analytical Chemistry and Characterization
- 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, along with other similar compounds, was characterized using various analytical techniques including gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. These methods are essential for identifying and quantifying substances in research chemicals and biological matrices (De Paoli et al., 2013).
Application in Asymmetric Catalysis
- This compound has shown potential in asymmetric catalysis, particularly in the synthesis of planar chiral, tethered η6:η1-(phosphinophenylenearene-P)ruthenium(II) complexes. These complexes are of interest for their ability to catalyze reactions like the Diels−Alder reaction, which is a key reaction in synthetic organic chemistry (J. T. F. and D. G. D'alliessi, 2003).
Palladium-Catalyzed Reactions
- In the field of organometallic chemistry, this compound is utilized in palladium-catalyzed cross-coupling reactions. It serves as a ligand in Pd(II) amido complexes, which are crucial for the study of reductive elimination mechanisms in catalytic processes (Arrechea & Buchwald, 2016).
Materials Science Applications
- The compound is employed in the synthesis of molecules potentially useful for materials science applications, such as the efficient coupling of aryl halides to create selenoacetates (Grenader et al., 2012).
Development of New Ligands
- This compound has been used in the synthesis of new ligands for rhodium-catalyzed asymmetric hydrogenation, showcasing its versatility in ligand design and asymmetric catalysis (Morimoto et al., 2004).
Insights into Active Catalyst Structures
- Detailed studies, including density functional theory and experimental analyses, have been conducted on the structure of catalysts based on 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl and related compounds. Such studies offer insights into the design and functioning of effective catalysts (Barder et al., 2007).
properties
IUPAC Name |
dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h8-11,16-21H,2-7,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJPHYNYXMEWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472949 | |
| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
255835-82-6 | |
| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)


![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)


![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
